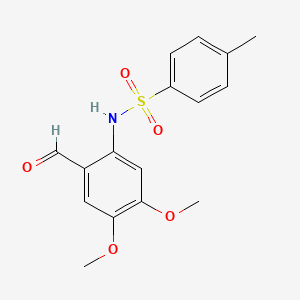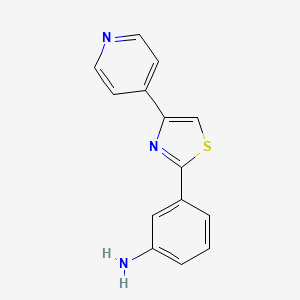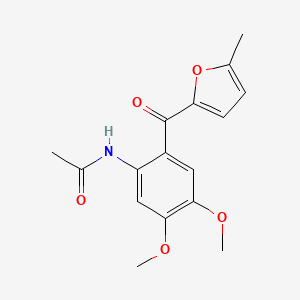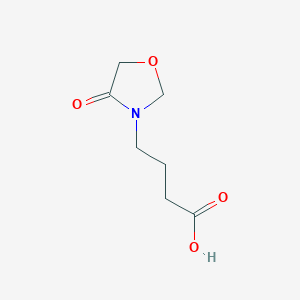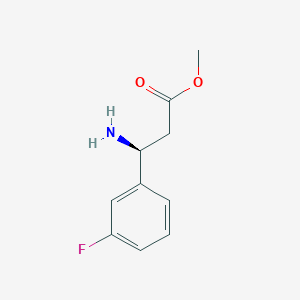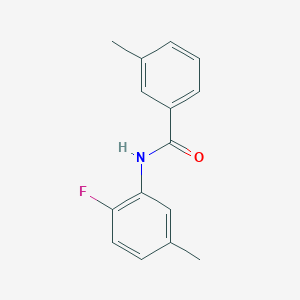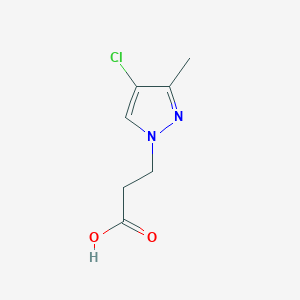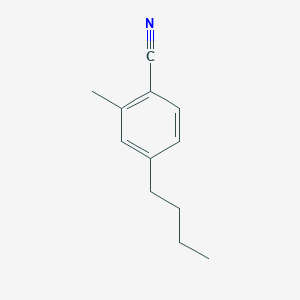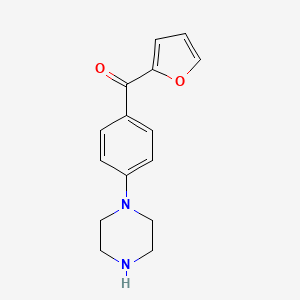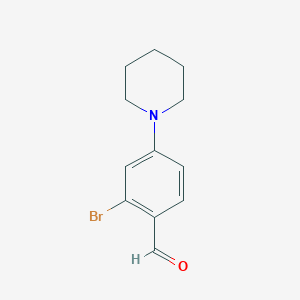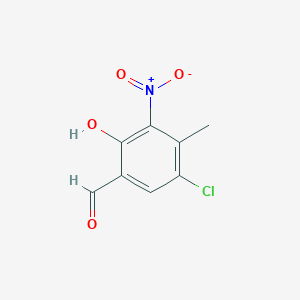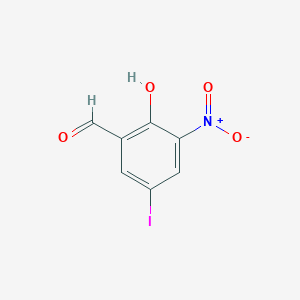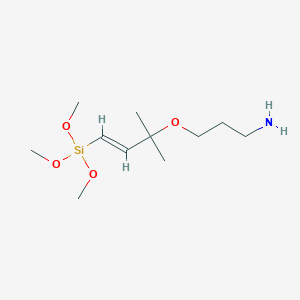
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropoxy)-33-dimethyl-1-propenyltrimethoxysilane is a silane compound that features both an amino group and a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of 3,3-dimethyl-1-propenyltrimethoxysilane with 1-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is typically purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trimethoxysilane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the trimethoxysilane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxides, while substitution reactions can produce a variety of silane derivatives.
Scientific Research Applications
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions and reactions contribute to the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltriethoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltripropoxysilane
- 3-(1-Aminopropoxy)-3,3-dimethyl-1-propenyltributoxysilane
Uniqueness
3-(1-Aminopropoxy)-3.3-dimethyl-1-propenyltrimethoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H25NO4Si |
|---|---|
Molecular Weight |
263.41 g/mol |
IUPAC Name |
3-[(E)-2-methyl-4-trimethoxysilylbut-3-en-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H25NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,8-9,12H2,1-5H3/b10-7+ |
InChI Key |
BMVIHLQXGBMZNN-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(/C=C/[Si](OC)(OC)OC)OCCCN |
SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
Canonical SMILES |
CC(C)(C=C[Si](OC)(OC)OC)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


